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Compound of Interest

Compound Name: 2-Ethoxyisonicotinic acid

CAS No.: 91940-86-2

Cat. No.: B1583023 Get Quote

Executive Summary
2-Ethoxyisonicotinic acid (2-ethoxy-4-pyridinecarboxylic acid) is a critical heterocyclic

building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and glucokinase

activators.[1][2][3] Its structural integrity is defined by the electron-donating ethoxy group at the

C2 position, which significantly alters the electrophilicity of the pyridine ring compared to its 2-

chloro or unsubstituted analogs.[1][3]

This guide provides a definitive technical framework for the identification, synthesis, and

spectroscopic validation of 2-ethoxyisonicotinic acid. It moves beyond static data lists to

explain the causality of spectral features, ensuring researchers can distinguish this molecule

from common synthetic impurities like 2-chloroisonicotinic acid or ethyl 2-ethoxyisonicotinate.[1]

[3]
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Parameter Detail

IUPAC Name 2-Ethoxypyridine-4-carboxylic acid

Common Synonyms
2-Ethoxyisonicotinic acid; 2-Ethoxy-4-picolinic

acid

Molecular Formula
ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

Molecular Weight 167.16 g/mol

Core Structure

Pyridine ring substituted with a carboxylic acid

at C4 and an ethoxy group at C2.[1][2][3][4][5][6]

[7][8][9][10]

Key Functional Groups
Carboxylic Acid (Acidic), Pyridine Nitrogen

(Basic/Nucleophilic), Ether (Donating).[3]

Structural Logic: The introduction of the ethoxy group at C2 exerts a mesomeric donating effect

(+M), which increases electron density at the C3 and C5 positions relative to unsubstituted

isonicotinic acid.[3] This shielding effect is a primary diagnostic marker in NMR spectroscopy,

distinguishing it from the electron-deficient 2-chloro precursor.[1][3]

Synthesis & Contextual Impurity Profiling
To accurately interpret spectroscopic data, one must understand the synthesis matrix.[3] The

standard route involves a Nucleophilic Aromatic Substitution (

) of 2-chloroisonicotinic acid.[1][3]

Reaction Pathway:

[1][3]

Note: Prolonged reflux in ethanol with acid catalysis may lead to the formation of the ethyl ester

(Ethyl 2-ethoxyisonicotinate), a common impurity.[1]

Workflow Diagram: Synthesis & Isolation
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Start: 2-Chloroisonicotinic Acid

Reaction: Reflux (SnAr)

Reagent: NaOEt / EtOH

Workup: Evaporate EtOH
Acidify to pH 3-4

Potential Impurity:
Ethyl 2-ethoxyisonicotinate

Side Reaction (Esterification)

Product: 2-Ethoxyisonicotinic Acid
(Precipitate)

Precipitation

Click to download full resolution via product page

Figure 1: Synthesis workflow highlighting the critical acidification step required to isolate the

free acid form.[1]

Spectroscopic Characterization (The Core)
The following data represents the consensus spectroscopic signature for 2-ethoxyisonicotinic
acid.

A. Nuclear Magnetic Resonance (

H NMR)
Solvent: DMSO-d

(Standard for polar carboxylic acids)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

-COOH 13.0 - 13.8 Broad Singlet 1H

Acidic proton;

typically broad

due to hydrogen

bonding/exchang

e.[1][3]

H-6 8.25 - 8.35
Doublet (

Hz)
1H

Most deshielded

ring proton due

to proximity to

Nitrogen.[1][3]

H-5 7.35 - 7.45
Doublet (

Hz)
1H

Ortho to COOH;

shielded relative

to H-6.[1][3]

H-3 7.10 - 7.20 Singlet 1H

Diagnostic Peak.

Ortho to the

ethoxy group.[1]

[3] Significantly

upfield shifted

compared to 2-Cl

analog due to

+M effect of

Oxygen.[1][3]

-OCH

-
4.30 - 4.40

Quartet (

Hz)
2H

Methylene of the

ethoxy group.[3]

-CH 1.30 - 1.38
Triplet (

Hz)
3H

Methyl of the

ethoxy group.[3]

Critical Analysis:

Differentiation: In the starting material (2-chloroisonicotinic acid), the H-3 proton appears

further downfield (typically >7.8 ppm) due to the inductive withdrawal of Chlorine.[1][3] The
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shift of H-3 to ~7.15 ppm confirms the successful substitution of Cl by OEt.[3]

Coupling: H-3 appears as a singlet because it has no adjacent protons on the ring (isolated

by the quaternary C2 and C4).[1][3] H-5 and H-6 show typical ortho-coupling (

Hz).[1][3]

B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization)[3]

Positive Mode (

):

[M+H]

: m/z 168.1 (Base Peak)[3]

[M+Na]

: m/z 190.1[1][3]

Negative Mode (

):

[M-H]

: m/z 166.1 (Deprotonated acid)[1][3]

Fragmentation Pattern (MS/MS):

m/z 168

140: Loss of ethylene (

) via McLafferty-type rearrangement of the ethoxy group (characteristic of ethyl ethers).[3]

m/z 140
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122: Loss of water (from carboxylic acid).[3]

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Assignment Description

2500 - 3300 O-H Stretch
Broad, characteristic of

carboxylic acid dimers.

1680 - 1720 C=O[1] Stretch
Strong carbonyl band from the

carboxylic acid.[3]

1550 - 1600 C=N / C=C
Pyridine ring skeletal

vibrations.

1200 - 1250 C-O Stretch
Aryl alkyl ether stretch (Ar-O-

R).[1][3]

Quality Control & Analytical Decision Tree
In a drug development context, ensuring the purity of this intermediate is paramount.[3] The

following decision tree outlines the logic for validating the material.
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Crude Sample

HPLC-UV/MS Analysis

Is m/z 168 observed?

Is m/z 158 observed?

No

Is m/z 196 observed?

Yes

Fail: Wrong Mass

No

Fail: Starting Material
(2-Cl-isonicotinic acid)

Yes (SM Present)

Identity Confirmed
(Proceed to NMR)

No

Fail: Ester Impurity
(Ethyl ester)

Yes (Ester Present)

Click to download full resolution via product page

Figure 2: Analytical decision tree for impurity profiling. m/z 158 corresponds to the 2-chloro

precursor; m/z 196 corresponds to the ethyl ester byproduct.[1]

Experimental Protocols
Protocol A: Analytical HPLC Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[3]

Mobile Phase A: 0.1% Formic Acid in Water.[3]

Mobile Phase B: Acetonitrile.[3]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine absorption) and 220 nm (COOH absorption).[3]
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Retention Time Logic:

2-Ethoxyisonicotinic acid: Elutes earlier (more polar acid).[3]

Ethyl 2-ethoxyisonicotinate: Elutes later (non-polar ester).[3]

Protocol B: Recrystallization (Purification)
If the NMR indicates the presence of the ethyl ester impurity (peaks at ~1.3 ppm and ~4.3 ppm

integrating higher than expected, or extra sets of quartets):

Dissolve crude solid in 10% NaOH (aq).[3] This hydrolyzes any ester back to the acid.[3]

Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic

impurities.[3]

Acidify the aqueous layer slowly with 1M HCl to pH 3–4.[3]

Collect the white precipitate via filtration and dry under vacuum at 50°C.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 15291, Ethyl isonicotinate.[3] (Used as structural reference for pyridine ring shifts).[3]

Retrieved from [Link][3]

National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 76258, 2-Chloronicotinic acid.[3] (Starting material reference). Retrieved from [Link]

Reich, H. J. (2024).Proton NMR Data for Pyridines.[3] University of Wisconsin-Madison.[3]

(Source for theoretical chemical shift prediction of 2-substituted pyridines). Retrieved from

[Link][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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